N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C28H22N2OS2 and its molecular weight is 466.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
The compound, as part of the benzo[b]thiophen group, has been explored for its potential in heterocyclic synthesis. Particularly, it's used in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, showcasing its versatility in chemical synthesis (Mohareb et al., 2004).
Structural Analysis and Molecular Conformation
Study of Molecular Conformation
Research has been conducted to understand the molecular structure and conformation of closely related compounds. This includes studies on how different substituents on the benzamide ring affect the molecule's conformation and how these molecules aggregate in different supramolecular structures (Sagar et al., 2018).
Synthesis Routes and Characterization
Elaborate Synthesis Routes
There's significant research detailing the synthesis routes of compounds related to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide. These studies elaborate on the synthesis, characterization, and potential biological evaluation of these compounds, showcasing a broad range of chemical reactions and product characterization (Talupur et al., 2021).
Antitumor Activity
Evaluation of Antitumor Activity
Some derivatives of the compound have been synthesized and tested for their antitumor activity. This indicates the potential of these compounds in the field of medicinal chemistry, particularly in the development of new anticancer agents (Ostapiuk et al., 2017).
Crystal Structure Analysis
Crystal Structure Analysis
Research has been conducted on the crystal structure of related compounds, providing insight into the molecular and crystal structure, which is crucial for understanding the properties and potential applications of these compounds (Vasu et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary targets of benzothiazole derivatives, such as the compound , are often key enzymes involved in bacterial and inflammatory processes . These include enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Mode of Action
The compound interacts with its targets, primarily through inhibition. For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). In the context of antibacterial activity, benzothiazole derivatives inhibit key enzymes involved in bacterial growth and survival .
Biochemical Pathways
The inhibition of prostaglandin biosynthesis leads to a reduction in inflammation, as prostaglandins play a key role in the inflammatory response . In terms of antibacterial activity, the inhibition of key bacterial enzymes disrupts essential biochemical pathways, leading to the death of the bacteria .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and the inhibition of bacterial growth . This is achieved through the inhibition of key enzymes involved in these processes. In the case of inflammation, this results in a decrease in the production of inflammatory mediators like prostaglandins . For antibacterial activity, the inhibition of essential bacterial enzymes leads to the death of the bacteria .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2OS2/c31-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)30-28-25(21-10-4-6-12-23(21)32-28)27-29-22-11-5-7-13-24(22)33-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDACRGTIOGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.